

physical and chemical properties of 4-Bromo-6-nitro-1H-indole

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Compound of Interest

Compound Name: 4-Bromo-6-nitro-1H-indole

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Technical Guide: 4-Bromo-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-Bromo-6-nitro-1H-indole**. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes predicted properties and information extrapolated from closely related analogs to offer a thorough resource for research and development activities.

Core Compound Properties

4-Bromo-6-nitro-1H-indole is a substituted indole, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and a nitro group at the 6-position significantly influences its electronic properties, reactivity, and potential biological activity. It is typically a yellow to orange solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, and lower solubility in water^[1].

Physical Properties

Quantitative experimental data for the physical properties of **4-Bromo-6-nitro-1H-indole** are not widely available in published literature. The following table summarizes the available

information, including data for a closely related regioisomer, 6-Bromo-4-nitro-1H-indole, for comparative purposes.

Property	4-Bromo-6-nitro-1H-indole	6-Bromo-4-nitro-1H-indole
Molecular Formula	C ₈ H ₅ BrN ₂ O ₂	C ₈ H ₅ BrN ₂ O ₂
Molecular Weight	241.04 g/mol [1][2]	241.04 g/mol [3]
CAS Number	885520-47-8[1][2]	885520-50-3[3][4][5]
Physical Form	Solid[2]	Solid
Melting Point	Data not available	Data not available
Boiling Point	Data not available	402.3±25.0°C at 760 mmHg
Solubility	Moderately soluble in DMSO and dichloromethane; less soluble in water.[1]	Data not available
pKa	Data not available	Data not available
Storage Temperature	2-8°C, sealed in dry conditions[2]	Room temperature, sealed in dry conditions

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for **4-Bromo-6-nitro-1H-indole** is not publicly available. However, spectral information for the regioisomer, 6-Bromo-4-nitro-1H-indole, is accessible and can provide insights into the expected spectral characteristics. Commercial suppliers of **4-Bromo-6-nitro-1H-indole** may provide spectral data upon request[1][6].

Chemical Properties and Synthesis

The chemical reactivity of **4-Bromo-6-nitro-1H-indole** is dictated by the indole nucleus and the electron-withdrawing nature of the bromo and nitro substituents. The indole ring is susceptible to electrophilic substitution, while the nitro group can undergo reduction, and the bromine atom can participate in cross-coupling reactions.

Proposed Synthetic Protocol: Leimgruber-Batcho Indole Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Bromo-6-nitro-1H-indole** is not available in the literature. However, the Leimgruber-Batcho indole synthesis is a well-established and versatile method for the preparation of substituted indoles from o-nitrotoluenes^{[1][7][8][9]}. The following is a proposed protocol for the synthesis of **4-Bromo-6-nitro-1H-indole** based on this methodology.

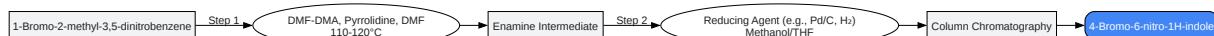
Step 1: Enamine Formation

- To a solution of 1-bromo-2-methyl-3,5-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.2 eq).
- Heat the reaction mixture at 110-120°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a deeply colored solid.

Step 2: Reductive Cyclization

- Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).
- Add a reducing agent. Common choices include:
 - Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.
 - Chemical Reduction: Stannous chloride (SnCl_2) in ethanol or iron powder in acetic acid.
- Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.

- After the reaction is complete, filter the mixture to remove the catalyst or any insoluble reagents.
- Concentrate the filtrate under reduced pressure to obtain the crude **4-Bromo-6-nitro-1H-indole**.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.



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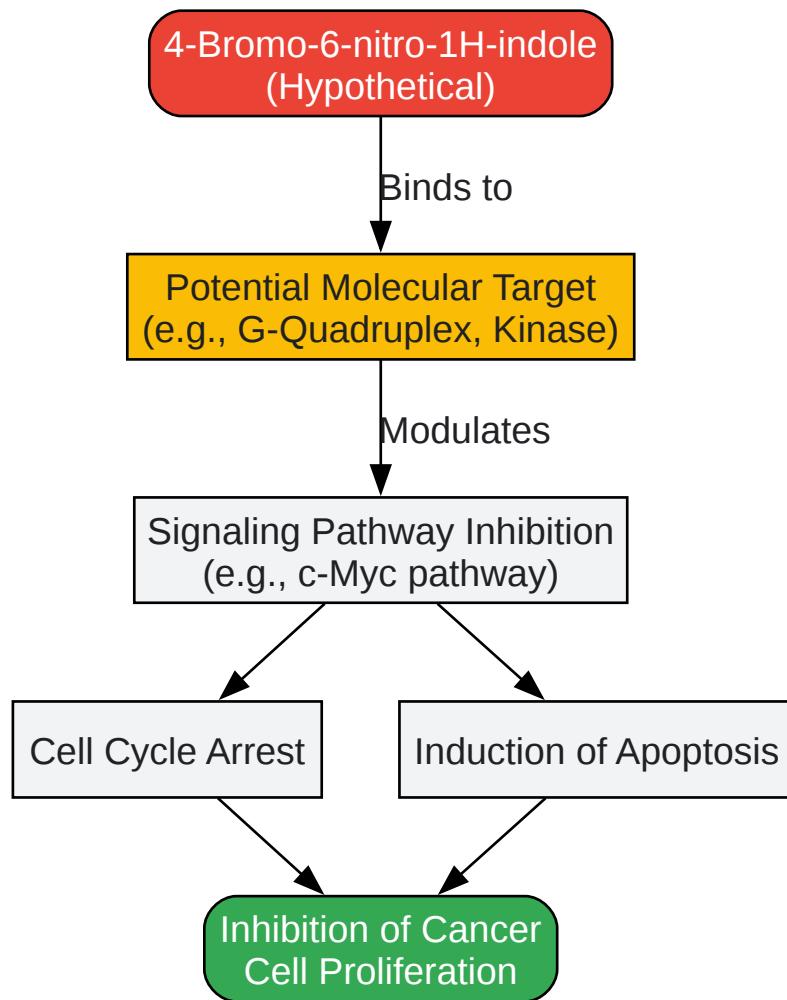
Caption: Proposed Leimgruber-Batcho synthesis of **4-Bromo-6-nitro-1H-indole**.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **4-Bromo-6-nitro-1H-indole**, the indole and nitro functional groups are present in numerous biologically active compounds[10][11][12]. This suggests that **4-Bromo-6-nitro-1H-indole** could be a valuable scaffold for drug discovery.

Potential Anticancer Activity

Indole derivatives are known to exhibit a wide range of anticancer activities by interacting with various molecular targets[13][14]. For instance, some indole compounds inhibit tubulin polymerization, disrupt DNA synthesis, or modulate the activity of protein kinases. Furthermore, nitro-containing compounds have been investigated as anticancer agents, with some acting as hypoxia-activated prodrugs. Derivatives of 5-nitroindole have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells[15]. Given these precedents, **4-Bromo-6-nitro-1H-indole** could potentially exhibit antiproliferative effects through similar mechanisms.



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Caption: Hypothetical mechanism of anticancer activity for **4-Bromo-6-nitro-1H-indole**.

Potential Antimicrobial Activity

Both indole and nitro-containing compounds have a rich history in the development of antimicrobial agents[10][11]. Nitroaromatic compounds, for example, can be reduced by microbial nitroreductases to form radical species that are toxic to the cell. Bromo-substituted indoles have also been investigated for their antibacterial and antifungal properties[16]. Therefore, **4-Bromo-6-nitro-1H-indole** represents a scaffold with the potential for the development of novel antimicrobial agents.

Conclusion

4-Bromo-6-nitro-1H-indole is a chemical compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are currently limited in the public domain, this guide provides the available information and outlines a plausible synthetic route based on established methodologies. The presence of the bromo and nitro functionalities on the indole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

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